Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
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Overview
Description
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-amine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antiviral agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with nucleic acids, thereby affecting biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine
- 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride
Uniqueness
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its fused triazole-pyridine ring system is particularly noteworthy for its stability and versatility in various chemical reactions.
Biological Activity
Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities, supported by various case studies and research findings.
- Chemical Formula : C₈H₈N₄O₂
- Molecular Weight : 180.18 g/mol
- IUPAC Name : this compound
- PubChem CID : 82408557
1. Antimicrobial Activity
Research indicates that derivatives of the triazolo-pyridine scaffold exhibit potent antimicrobial properties. A study demonstrated that compounds related to triazolo-pyridines showed minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains. Notably:
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound A | 5.0 | E. coli |
Compound B | 10.0 | S. aureus |
Methyl Triazolo-Pyridine | 15.0 | P. aeruginosa |
These findings suggest that methyl triazolo-pyridine derivatives could serve as effective antimicrobial agents in clinical settings .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays measuring the stabilization of human red blood cell (HRBC) membranes. In one study:
- The compound exhibited HRBC membrane stabilization percentages ranging from 86.70% to 99.25% , indicating strong anti-inflammatory effects.
Compound | HRBC Stabilization (%) |
---|---|
Control | 100 |
Methyl Triazolo-Pyridine | 90 |
Aspirin | 85 |
These results highlight its potential as a therapeutic agent for inflammatory conditions .
3. Antioxidant Activity
Antioxidant activity was assessed using the DPPH radical scavenging assay. Compounds derived from the triazolo-pyridine framework demonstrated significant radical scavenging abilities:
Compound | DPPH Scavenging Activity (%) |
---|---|
Methyl Triazolo-Pyridine | 88.56 ± 0.43 |
Compound C | 84.16 ± 0.50 |
Control (Ascorbic Acid) | 90.52 ± 0.40 |
The high scavenging percentage indicates that methyl triazolo-pyridine can effectively neutralize free radicals and may contribute to preventing oxidative stress-related diseases .
Case Study: Antimicrobial Efficacy
In a recent study published in MDPI, researchers synthesized several derivatives of methyl triazolo-pyridine and evaluated their antimicrobial activity against a panel of pathogens including Gram-positive and Gram-negative bacteria. The most potent derivative demonstrated an MIC comparable to standard antibiotics like ciprofloxacin .
Case Study: Anti-inflammatory Mechanism
Another study focused on the mechanism of action of methyl triazolo-pyridine in inflammatory models using animal subjects. The compound was found to significantly reduce inflammatory markers such as TNF-alpha and IL-6 levels in serum samples compared to untreated controls .
Properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-2-3-7-10-9-5-11(7)4-6/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEMPZYALMFGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=NN=CN2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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